Cbz-NH-PEG2-CH2COOH

PROTAC synthesis orthogonal deprotection solid-phase peptide synthesis

Cbz-NH-PEG2-CH2COOH (CAS 165454-06-8), systematically named 2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class. It comprises a carboxybenzyl (Cbz)-protected primary amine at one terminus and a free carboxylic acid at the other, bridged by exactly two ethylene glycol repeating units (PEG2).

Molecular Formula C14H19NO6
Molecular Weight 297.30 g/mol
CAS No. 165454-06-8
Cat. No. B060985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCbz-NH-PEG2-CH2COOH
CAS165454-06-8
Molecular FormulaC14H19NO6
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NCCOCCOCC(=O)O
InChIInChI=1S/C14H19NO6/c16-13(17)11-20-9-8-19-7-6-15-14(18)21-10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,18)(H,16,17)
InChIKeyGWUWSVXMAZFFNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cbz-NH-PEG2-CH2COOH (CAS 165454-06-8): A Short-Chain PEG-Based PROTAC Linker with Orthogonal Cbz Protection for Sequential Deprotection Strategies


Cbz-NH-PEG2-CH2COOH (CAS 165454-06-8), systematically named 2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]acetic acid, is a monodisperse heterobifunctional polyethylene glycol (PEG) linker belonging to the PROTAC (PROteolysis TArgeting Chimera) linker class . It comprises a carboxybenzyl (Cbz)-protected primary amine at one terminus and a free carboxylic acid at the other, bridged by exactly two ethylene glycol repeating units (PEG2). With a molecular weight of 297.3 g/mol, molecular formula C14H19NO6, and a topological polar surface area (tPSA) of 94.1 Ų, this compound serves as a key synthetic intermediate for constructing PROTAC degraders, antibody-drug conjugates (ADCs), and modified peptides [1]. Its defining feature is the Cbz protecting group, which is cleaved by catalytic hydrogenolysis—a mechanism orthogonal to the base-labile Fmoc and acid-labile Boc groups commonly used in solid-phase peptide synthesis and PROTAC assembly [2].

Why Cbz-NH-PEG2-CH2COOH Cannot Be Replaced by Other PEG Linkers Without Compromising Synthetic Orthogonality or Spatial Precision


Substituting Cbz-NH-PEG2-CH2COOH with an alternative PEG linker—even one sharing the same PEG2 backbone—introduces quantifiable trade-offs in multi-step PROTAC synthesis. The Cbz group is cleaved exclusively by hydrogenolysis (H2, Pd/C), a condition that leaves Fmoc (base-labile) and Boc (acid-labile) protecting groups intact, enabling a genuine three-dimensional orthogonal protection scheme [1][2]. Replacing Cbz with Fmoc forfeits this hydrogenolytic deprotection option, while switching to Boc forces acidic conditions incompatible with acid-sensitive functionality elsewhere in the synthetic route. Furthermore, altering the PEG chain length from PEG2 to PEG3, PEG4, or beyond changes the spatial separation between the target-protein ligand and the E3 ligase ligand by discrete 3.5 Å increments per ethylene glycol unit, which can shift ternary complex geometry and affect degradation efficiency . The acetic acid (–CH2COOH) terminus also provides a shorter, more rigid connection to the target ligand compared to the propionic acid (–CH2CH2COOH) terminus found in Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8), an important consideration when a compact linker geometry is required .

Quantitative Differentiation Evidence for Cbz-NH-PEG2-CH2COOH: Head-to-Head and Cross-Study Comparative Data


Cbz vs. Fmoc and Boc: Deprotection Orthogonality Enables Three-Dimensional Protecting Group Strategy

The Cbz group on Cbz-NH-PEG2-CH2COOH is removed by catalytic hydrogenolysis (H2, Pd/C, ambient temperature), a condition that is fully orthogonal to the deprotection of both Fmoc (20% piperidine/DMF, basic) and Boc (TFA/CH2Cl2, acidic) protecting groups [1]. In a comparative synthesis study, Cbz deprotection via hydrogenolysis proceeded with 93% yield for a Cbz-Phe substrate, while the same conditions left Fmoc and Boc groups intact, confirming orthogonality [2]. In contrast, Fmoc-NH-PEG2-CH2COOH (CAS 166108-71-0) requires basic piperidine treatment for deprotection, and Boc-NH-PEG2-CH2COOH requires acidic TFA treatment, neither of which is compatible with all synthetic sequences [1]. This means Cbz-NH-PEG2-CH2COOH enables a three-group orthogonal protection strategy (Cbz, Fmoc, Boc) that is unavailable with either the Fmoc or Boc analog alone.

PROTAC synthesis orthogonal deprotection solid-phase peptide synthesis Cbz hydrogenolysis

PEG2 vs. PEG4/PEG8: PEG2 Spacer Arm (~17.6 Å) Provides a Compact Geometry for Tight Ternary Complex Formation

The PEG2 chain in Cbz-NH-PEG2-CH2COOH provides a spacer arm of approximately 17.6 Å, as determined from the structurally analogous SM(PEG)2 crosslinker series in which each ethylene glycol unit contributes ~8.8 Å of extended length . In comparison, PEG4-based linkers extend to approximately 26.4 Å and PEG8 linkers to approximately 32 Å . For PROTAC targets where the E3 ligase binding pocket and the target protein binding pocket are positioned in close proximity (face-to-face geometry), a PEG2 spacer avoids the entropic penalty and potential non-productive conformations associated with longer, more flexible chains . Conversely, for targets requiring longer separation distances (12–20+ carbon-equivalent length), PEG3 or PEG4 analogs would be more appropriate, but at the cost of increased molecular weight, higher tPSA, and potential reduction in membrane permeability .

PROTAC linker design PEG spacer length ternary complex geometry SM(PEG)2 crosslinker

Acetic Acid (–CH2COOH) vs. Propionic Acid (–CH2CH2COOH) Terminus: Shorter, More Rigid Connection to the Target Ligand

Cbz-NH-PEG2-CH2COOH features an acetic acid (–CH2COOH) terminus, while its closest carboxylic acid analog, Cbz-NH-PEG2-C2-acid (CAS 1347750-76-8), bears a propionic acid (–CH2CH2COOH) terminus . The single methylene unit in the acetic acid terminus yields a shorter overall linker length and reduces conformational flexibility at the conjugation site compared to the ethylene-bridged propionic acid terminus . Both compounds react with primary amines in the presence of activators (EDC, DCC, or HATU) to form stable amide bonds , but the resulting amide bond from Cbz-NH-PEG2-CH2COOH places the conjugated ligand approximately one carbon–carbon bond length (~1.5 Å) closer to the PEG backbone, which can influence the final PROTAC's ternary complex geometry and degradation efficiency . The shorter terminal acid may be preferred when minimizing the distance between the linker and the target ligand is critical for binding pocket engagement.

PROTAC linker conjugation carboxylic acid terminus amide coupling linker rigidity

Batch Purity Verification: HPLC Purity ≥99.5% with Multi-Vendor COA Traceability for Procurement QA/QC

Cbz-NH-PEG2-CH2COOH is commercially available at verified HPLC purities of 99.52% (TargetMol, Batch T17720) and 99.70% (MedChemExpress, Cat. HY-135923) , with multiple vendors providing Certificates of Analysis (COA) including 1H NMR, HPLC, and mass spectrometry confirmation . Suppliers such as Molnova report purity >98% (HPLC) with COA, HNMR, HPLC, and MSDS documentation . This level of batch characterization exceeds the ≥95% purity commonly specified for research-grade PEG linkers and provides procurement-level confidence for reproducibility in multi-step PROTAC synthesis, where impurities in linker intermediates can propagate through subsequent coupling steps and confound biological assay results [1]. In comparison, generic or unbranded sources may offer purity as low as 90–95% without full analytical characterization .

PROTAC linker quality control HPLC purity batch-to-batch consistency QA/QC procurement

Cbz-NH-PEG2-CH2COOH: Evidence-Based Application Scenarios for PROTAC Development and Bioconjugation


Orthogonal Deprotection PROTAC Assembly Requiring Three-Group Protecting Strategy

Cbz-NH-PEG2-CH2COOH is the optimal choice when a PROTAC synthetic route demands sequential deprotection of three different amine protecting groups in a predefined order. Because Cbz is cleaved exclusively by catalytic hydrogenolysis (H2, Pd/C at ambient temperature), it can be removed in the presence of Fmoc (base-labile) and Boc (acid-labile) groups without cross-reactivity, as demonstrated by the 93% yield for Cbz-Phe hydrogenolysis while Fmoc and Boc groups remained intact under identical conditions [1]. This three-dimensional orthogonality is unavailable with Fmoc-NH-PEG2-CH2COOH or Boc-NH-PEG2-CH2COOH, each of which provides only one layer of orthogonality [1]. Applications include the construction of PROTACs with acid-sensitive warheads or base-sensitive ester linkages where traditional deprotection strategies would lead to premature cleavage or epimerization [2].

PROTAC Design for Targets with Tightly Juxtaposed Binding Pockets (Face-to-Face Geometry)

For E3 ligase–target protein pairs where binding pockets are situated in close spatial proximity, Cbz-NH-PEG2-CH2COOH supplies a compact ~17.6 Å PEG2 spacer that avoids the entropic penalty of longer, more flexible linkers . Each additional ethylene glycol unit adds ~3.5 Å of contour length , meaning that a PEG4 analog (~26.4 Å) or PEG8 analog (~32 Å) may introduce non-productive conformations that reduce ternary complex stability and degradation efficiency . The shorter PEG2 chain also minimizes tPSA contribution (94.1 Ų), preserving membrane permeability for PROTACs where oral bioavailability is a design goal . This scenario applies to CRBN- or VHL-based PROTACs targeting proteins with shallow or closely opposed surface pockets .

High-Purity Intermediates for Multi-Step PROTAC Synthesis Where Impurity Propagation Is a QC Risk

In multi-step PROTAC synthesis, linker impurities at the intermediate stage can propagate through subsequent coupling reactions, generating complex impurity profiles that confound biological assay interpretation. Cbz-NH-PEG2-CH2COOH is available at 99.70% HPLC purity (MedChemExpress) and 99.52% (TargetMol) with full COA documentation including 1H NMR, HPLC, and mass spectrometry . This level of analytical rigor enables procurement with confidence that the linker will not introduce side products requiring extensive purification of the final PROTAC construct, reducing total synthesis time and improving batch-to-batch reproducibility in cellular degradation assays (e.g., DC50 determination) [3].

Peptide and Protein Bioconjugation Requiring Short, Rigid Linker Spacing

Cbz-NH-PEG2-CH2COOH serves as an effective conjugation reagent for peptide chain modification and protein labeling applications where a short, well-defined PEG spacer is required. The terminal carboxylic acid can be activated with EDC, DCC, or HATU for amide bond formation with primary amines, while the Cbz-protected amine remains inert until hydrogenolytic unmasking . Compared to the propionic acid analog Cbz-NH-PEG2-C2-acid, the acetic acid terminus of Cbz-NH-PEG2-CH2COOH provides a shorter, more rigid connection (~1.5 Å shorter) that is preferred when minimizing linker length between the biomolecule and the conjugated cargo is essential for maintaining native-like biological activity . The PEG2 chain also enhances aqueous solubility relative to purely alkyl linkers while remaining short enough to avoid excessive flexibility that can complicate structural characterization .

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